

Application Notes and Protocols for Arterial Input Function in [11C]GSK931145 Quantification

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Compound of Interest		
Compound Name:	GSK931145	
Cat. No.:	B10773678	Get Quote

Topic: Arterial Input Function for [11C]GSK931145 Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

[11C]GSK931145 is a positron emission tomography (PET) radioligand developed for imaging the glycine transporter type 1 (GlyT-1), a key target in the development of therapeutics for conditions like schizophrenia.[1][2] Accurate quantification of GlyT-1 binding with [11C]GSK931145 requires the determination of an arterial input function (AIF). The AIF describes the time-dependent concentration of the unmetabolized radiotracer in arterial plasma, which is essential for kinetic modeling of the PET data.[3][4] Studies have shown that [11C]GSK931145 does not have a suitable reference region in the brain, making arterial blood sampling necessary for accurate quantification.[1]

These application notes provide a detailed protocol for the acquisition and analysis of the arterial input function for [11C]**GSK931145** PET studies, based on findings from preclinical and human research.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to [11C] **GSK931145** pharmacokinetics and metabolism, which are crucial for understanding and modeling the



arterial input function.

Table 1: Pharmacokinetic Parameters of [11C]GSK931145 in Humans and Primates.[1]

Parameter	Human	Primate (Baboon)
Plasma Free Fraction (fP)	8%	0.8%
Delivery (K1) (mL·cm ⁻³ ·min ⁻¹)	0.126	0.025
Binding Potential (BPND) (Midbrain, Thalamus, Cerebellum)	-	1.5 - 3
Test-Retest Variability (VT) (Two-Tissue Compartment Model)	29-38%	-
Test-Retest Variability (BPND) (Pseudo-reference Tissue Model)	16-23%	-

Table 2: Metabolism of [11C]GSK931145 in Plasma.

Species	Time Post-Injection	Percentage of Intact [11C]GSK931145
Human	60 minutes	60 ± 8%[5]
Primate (Baboon)	60 minutes	~30%[5]
Pig	60 minutes	~25%[5]

Table 3: Recommended Injected Dose for [11C]GSK931145 PET Studies.



Species	Average Injected Dose (MBq)
Human	429 ± 158[5]
Primate (Baboon)	105 ± 44[5]
Pig	372 ± 84.4[5]

Experimental Protocols

This section details the methodologies for key experiments required for the quantification of the arterial input function of [11C]**GSK931145**.

- Subject Preparation: Subjects should fast for at least 4 hours prior to the PET scan. An arterial line should be placed in the radial or femoral artery for blood sampling, and an intravenous line for radiotracer injection.[4][6]
- Radiotracer Injection: [11C]GSK931145 is administered as an intravenous bolus. The injection should be followed by a saline flush to ensure complete delivery of the radiotracer.
 [5] The dynamic PET scan acquisition should commence simultaneously with the injection.

A frequent and well-timed arterial blood sampling schedule is critical for accurately defining the AIF. An automated blood sampling system can be used for the initial rapid phase, followed by manual sampling.[4]

- Sampling Schedule:
 - Initial 2 minutes: Continuous or very frequent sampling (e.g., every 5-10 seconds) to capture the peak of the bolus injection.
 - 2 to 15 minutes: Reduced frequency (e.g., every 30-60 seconds).
 - 15 to 90 minutes: Further reduced frequency (e.g., at 20, 30, 45, 60, 75, and 90 minutes).
 [5][7]
- Sample Handling:
 - Collect blood samples in heparinized tubes.



- Immediately place samples on ice to minimize further metabolism.[4][8]
- Record the exact time of each blood draw.
- Plasma Separation: Centrifuge the blood samples at approximately 1000g for 5 minutes to separate plasma from whole blood.[8]
- Radioactivity Counting:
 - Measure the total radioactivity in aliquots of whole blood and plasma using a gamma counter.
 - This allows for the determination of the plasma-to-whole-blood radioactivity ratio.

Correction for radioactive metabolites is crucial for an accurate AIF.

- Plasma Sample Preparation:
 - For a subset of plasma samples (e.g., at 5, 10, 20, 30, 45, 60, and 90 minutes), precipitate
 proteins using a suitable solvent like acetonitrile.[9]
 - Centrifuge the mixture and collect the supernatant for HPLC analysis.
- HPLC System:
 - A reverse-phase C18 column is typically used.[5]
 - The mobile phase composition and gradient will need to be optimized to achieve good separation between the parent [11C]GSK931145 and its radiometabolites.
 - The HPLC system should be equipped with a radioactivity detector.
- Data Analysis:
 - Integrate the peak areas corresponding to the parent radiotracer and its metabolites.
 - Calculate the fraction of radioactivity corresponding to the intact [11C]GSK931145 at each time point.

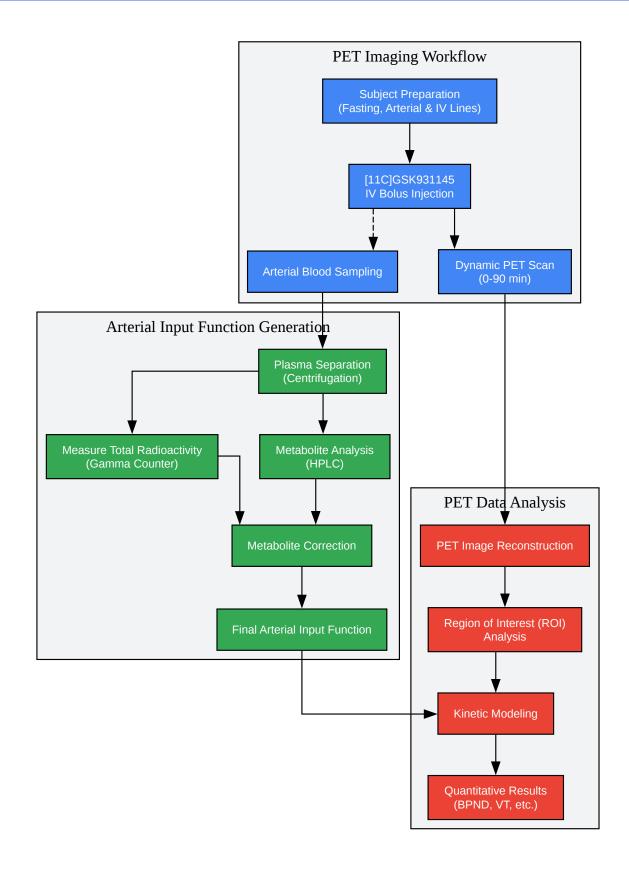


- Fit the parent fraction data to a suitable function (e.g., a Hill function or a multi-exponential function) to describe its change over time.
- Correction for Metabolites: Multiply the total plasma radioactivity concentration at each sampling time point by the corresponding interpolated parent fraction to obtain the metabolite-corrected arterial plasma concentration of [11C]GSK931145.
- Final AIF Curve: The resulting time-activity curve represents the final arterial input function, which can then be used for kinetic modeling of the dynamic PET data.

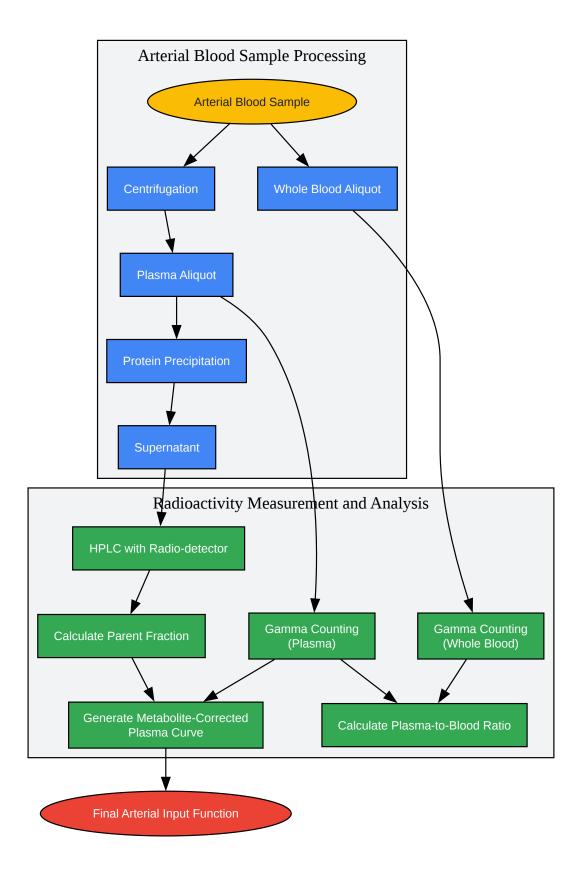
Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in the quantification of [11C]GSK931145.









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